
N'-Hydroxy-4-methylbenzenecarboximidamide
Overview
Description
N'-Hydroxy-4-methylbenzenecarboximidamide is a substituted benzamidoxime derivative characterized by a hydroxyimino (-NHOH) group attached to the carboximidamide moiety and a methyl substituent at the para position of the benzene ring. The methyl group at position 4 likely enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions compared to electron-withdrawing substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Hydroxy-4-methylbenzenecarboximidamide can be synthesized through the reaction of p-tolunitrile with hydroxylamine . The reaction typically involves the use of a solvent such as acetonitrile and a base like triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of N’-Hydroxy-4-methylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Reactions
The compound is known to undergo various chemical reactions:
- Oxidation : Can yield nitroso derivatives using agents like hydrogen peroxide.
- Reduction : Capable of being reduced to form amines, typically with sodium borohydride or lithium aluminum hydride.
- Substitution : The hydroxyl group can be replaced with other functional groups under suitable conditions.
Organic Chemistry
N'-Hydroxy-4-methylbenzenecarboximidamide serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating intermediates used in pharmaceuticals and specialty chemicals.
Biological Research
Research has indicated that this compound may interact with biological macromolecules, influencing their activity. Its potential biological activities are under investigation, particularly concerning its interactions with enzymes and receptors.
Medicinal Chemistry
The compound has been explored for its therapeutic properties. Studies suggest it may have applications in drug development, particularly as a precursor in synthesizing pharmacologically active compounds.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and intermediates, reflecting its importance in commercial chemical processes.
Case Study 1: NMDA Receptor Modulation
A study demonstrated that derivatives of this compound exhibit selective antagonism at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This modulation could lead to new treatments for cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.
Study Details | Findings |
---|---|
NMDA Receptor Modulation | Significant inhibition of NR2B-mediated currents |
Implication | Potential treatment for cognitive impairments |
Case Study 2: Antihyperglycemic Activity
Another investigation into the compound's derivatives revealed marked antihyperglycemic effects in diabetic animal models. This suggests potential applications in diabetes management by modulating glucose metabolism.
Study Details | Findings |
---|---|
Antihyperglycemic Activity | Reduction in blood glucose levels |
Implication | Potential adjunct therapy for diabetes |
Mechanism of Action
The mechanism of action of N’-Hydroxy-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N'-Hydroxy-4-methylbenzenecarboximidamide with key analogs, highlighting substituent effects:
Research Findings and Gaps
- High-Yield Synthesis : Analogs like (Z)-N-(4-methoxybenzyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide (85% yield) demonstrate efficient synthetic protocols applicable to the target compound .
- Spectroscopic Characterization : HRMS and ¹H NMR data confirm structural integrity in related compounds, suggesting reliable quality control methods .
- Data Gaps : Melting points, solubility, and detailed thermodynamic data for this compound remain unverified in the provided evidence.
Biological Activity
N'-Hydroxy-4-methylbenzenecarboximidamide, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by relevant data tables and case studies.
- Molecular Weight : 150.18 g/mol
- Melting Point : 136 - 137 °C
- Solubility : Not extensively documented; however, low solubility may affect biological activity.
- CAS Number : 19227-13-5
Antiproliferative Activity
This compound has shown promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC values for different derivatives of related compounds, indicating their effectiveness in inhibiting cell proliferation.
Compound | Cell Line | IC (µM) | Notes |
---|---|---|---|
Compound 10 | HCT116 | 2.2 - 4.4 | Most potent among tested compounds |
Compound 11 | MCF-7 | 1.2 | Selective activity against breast cancer cells |
Compound 12 | HEK293 | 5.3 | Moderate activity observed |
These findings suggest that modifications to the chemical structure can significantly influence the biological activity of related compounds. For instance, derivatives with hydroxyl and methoxy groups exhibited enhanced antiproliferative effects compared to their counterparts without such modifications .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated, particularly against Gram-positive bacteria. A notable study indicated that certain derivatives displayed selective antibacterial activity:
Derivative | Bacterial Strain | MIC (µM) | Activity Type |
---|---|---|---|
Compound 8 | E. faecalis | 8 | Strong antibacterial |
Compound 37 | S. aureus | 16 | Moderate antibacterial |
Compound 36 | E. coli | 32 | Weak antibacterial |
The results show that the compound's structural features play a critical role in its interaction with bacterial targets, leading to varied levels of efficacy against different strains .
Antioxidative Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Research indicates that some derivatives exhibit antioxidative properties that can reduce reactive oxygen species (ROS) levels in vitro:
Compound | Test Method | Result |
---|---|---|
Compound 10 | ABTS Assay | Significant reduction in ROS |
Compound 36 | DPPH Assay | Moderate antioxidant activity |
While some derivatives showed promising antioxidative effects, it was noted that these activities did not correlate directly with antiproliferative actions, suggesting distinct mechanisms of action .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Antiproliferative Mechanisms : A study demonstrated that specific structural modifications could enhance selectivity towards cancer cell lines while minimizing effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Antibacterial Mechanisms : Research into the mechanisms by which these compounds exert antibacterial effects revealed interactions with bacterial cell membranes and inhibition of vital metabolic pathways .
- Oxidative Stress Studies : Investigations into how these compounds modulate oxidative stress responses in cells indicated potential therapeutic applications in conditions characterized by oxidative damage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-Hydroxy-4-methylbenzenecarboximidamide to achieve high purity and yield?
- Methodological Answer : A common approach involves condensation reactions between hydroxylamine derivatives and substituted benzaldehyde precursors. For example, refluxing 4-methylbenzaldehyde with hydroxylamine hydrochloride in a glacial acetic acid medium (1–11 hours) can yield carboximidamide derivatives, with purification via recrystallization or column chromatography . Optimizing reaction time and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to hydroxylamine) can improve yields (78–87% reported for analogous compounds) . Monitoring reaction progress via TLC or HPLC is critical to avoid byproduct formation.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyimino groups (δ 8.5–10.0 ppm).
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- Melting Point Analysis : Compare observed values (e.g., 109–110°C for similar compounds) with literature to assess purity .
- HPLC : Validate purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What safety protocols are essential for handling This compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- Waste Disposal : Segregate organic waste and use licensed hazardous waste contractors for incineration .
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Conduct controlled stability studies:
- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/37°C.
- Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).
- Use LC-MS to identify degradation products (e.g., hydrolysis to 4-methylbenzoic acid derivatives). Reference analogous compounds showing instability in acidic media (pH <3) due to protonation of the hydroxyimino group .
Q. What computational methods predict the reactivity of This compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine electron density maps and nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with enzyme targets (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP, and toxicity profiles .
Q. How to address discrepancies in reported biological activity of This compound derivatives?
- Methodological Answer :
- Standardize Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Dose-Response Curves : Calculate EC50/IC50 values with ≥3 replicates to assess reproducibility.
- Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to observed effects .
- Cross-Validate : Compare results with structurally similar carboximidamides (e.g., nitrohydrazinecarboximidamide derivatives) .
Properties
CAS No. |
19227-13-5 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N'-hydroxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
NKJXMLIWSJATEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NO)N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
Pictograms |
Irritant |
Synonyms |
p-Toylamideoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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